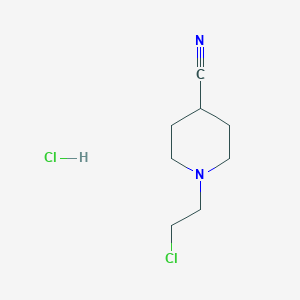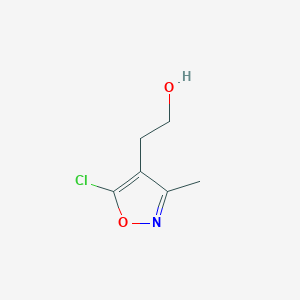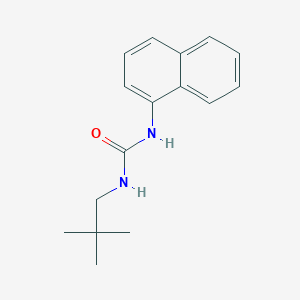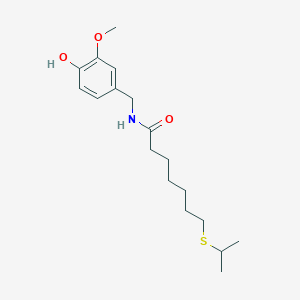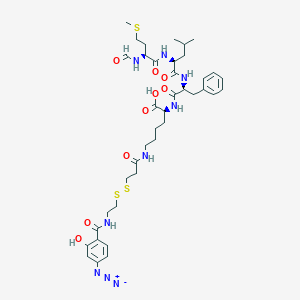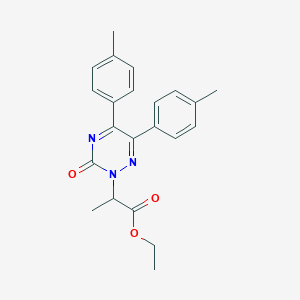
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester is a chemical compound that has been widely studied in scientific research. It is commonly referred to as ethyl 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1,2,4-triazine-2-acetate or simply as EBA. This compound has been found to have several applications in the field of chemistry and biochemistry, including its use as a starting material for the synthesis of other compounds, as well as its potential use as a drug.
Wirkmechanismus
The mechanism of action of EBA is not yet fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EBA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the prevention and treatment of cancer.
Biochemische Und Physiologische Effekte
EBA has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. EBA has also been found to induce the production of reactive oxygen species, which are important in the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EBA has several advantages and limitations for use in lab experiments. One of its main advantages is its potential as a drug candidate, particularly in the treatment of cancer. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with. EBA is also relatively unstable, which can make it difficult to store and transport.
Zukünftige Richtungen
There are several future directions for research on EBA. One area of research is the development of new synthetic methods for the compound, which could improve its stability and solubility. Another area of research is the investigation of its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EBA and its biochemical and physiological effects.
Synthesemethoden
The synthesis of EBA can be achieved through several methods, including the reaction of 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1,2,4-triazine-2-acetic acid with ethyl chloroformate. This reaction results in the formation of EBA as an ethyl ester. Other methods of synthesis have also been reported, including the use of other esterifying agents and the use of different reaction conditions.
Wissenschaftliche Forschungsanwendungen
EBA has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential applications as a drug, particularly in the treatment of cancer and other diseases. Several studies have reported the anticancer activity of EBA, which is believed to be due to its ability to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
108734-89-0 |
|---|---|
Produktname |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester |
Molekularformel |
C22H23N3O3 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
ethyl 2-[5,6-bis(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C22H23N3O3/c1-5-28-21(26)16(4)25-22(27)23-19(17-10-6-14(2)7-11-17)20(24-25)18-12-8-15(3)9-13-18/h6-13,16H,5H2,1-4H3 |
InChI-Schlüssel |
WZDWERCRCNVQJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Synonyme |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl -3-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



